molecular formula C16H23N B14280325 N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-amine CAS No. 137496-53-8

N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-amine

Cat. No.: B14280325
CAS No.: 137496-53-8
M. Wt: 229.36 g/mol
InChI Key: IJKZFLXCZYAWPV-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-amine is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-amine typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Amine Alkylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylpropyl)-2-phenylprop-1-en-1-amine
  • N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-ol
  • N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-one

Uniqueness

N-(2-Methylpropyl)-2-phenyl-N-(prop-2-en-1-yl)prop-1-en-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

137496-53-8

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2-methyl-N-(2-phenylprop-1-enyl)-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C16H23N/c1-5-11-17(12-14(2)3)13-15(4)16-9-7-6-8-10-16/h5-10,13-14H,1,11-12H2,2-4H3

InChI Key

IJKZFLXCZYAWPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC=C)C=C(C)C1=CC=CC=C1

Origin of Product

United States

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